2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Beschreibung
This compound features a 1H-imidazole core substituted at position 2 with a phenyl group, at position 4 with a benzenesulfonyl group, and at position 5 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a (oxolan-2-yl)methyl group, introducing a tetrahydrofuran-derived moiety.
Eigenschaften
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c26-19(23-14-17-10-7-13-29-17)15-30-21-22(31(27,28)18-11-5-2-6-12-18)25-20(24-21)16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKCYHVPTQZDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and phenyl groups, and finally the attachment of the oxolan-2-ylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound is compared with three analogs (Table 1), highlighting substituent variations and their implications:
Table 1: Comparative Analysis of Structural Analogs
Substituent-Driven Property Analysis
Polarity and Solubility
- Target Compound : The oxolane (tetrahydrofuran-derived) group introduces an ether oxygen, likely enhancing water solubility compared to the cyclopropyl analog. However, the bulkier oxolane may reduce membrane permeability relative to BE96069’s pyridine group, which balances hydrophilicity and lipophilicity.
Steric and Conformational Effects
- The oxolane’s five-membered ring introduces conformational flexibility, which may aid in target binding compared to the rigid cyclopropyl group. In contrast, BE96069’s pyridinemethyl group offers planar rigidity for π-π interactions.
Spectroscopic Characteristics
- The compound from (C20H18N4O2S) exhibits a molecular ion peak at m/z 378 ([M]+), with fragments at m/z 233 and 231, suggesting cleavage at the sulfonamide or imidazole bonds. Similar fragmentation patterns are anticipated for the target compound, with additional peaks corresponding to oxolane-derived fragments.
Biologische Aktivität
The compound 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 491.6 g/mol. Its structure includes an imidazole ring, a benzenesulfonyl group, and an oxolan moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S2 |
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | LGUSVIIPOUOVTI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzenesulfonyl Group : Achieved via sulfonylation reactions with benzenesulfonyl chloride.
- Attachment of the Oxolan Group : This step involves coupling reactions that introduce the oxolan moiety.
These synthetic routes often require careful control of reaction conditions to optimize yield and purity .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs were tested against various cancer cell lines (e.g., A549 and C6) showing promising results in inducing apoptosis through caspase activation .
The biological activity is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The benzenesulfonyl group may inhibit enzymes involved in cancer progression.
- Metal Ion Binding : The imidazole ring can chelate metal ions, affecting various biochemical pathways critical for cell survival and proliferation .
Case Studies
Several studies have been conducted to evaluate the efficacy of similar compounds:
Q & A
Basic: What is the recommended synthetic route for 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide, and how are critical intermediates characterized?
Answer:
The synthesis typically involves sequential sulfonylation and thioether coupling. A validated approach includes:
- Step 1: Sulfonylation of 2-phenyl-1H-imidazole using benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) to yield 4-(benzenesulfonyl)-2-phenyl-1H-imidazole .
- Step 2: Thioether formation via nucleophilic substitution between the imidazole intermediate and 2-chloro-N-[(oxolan-2-yl)methyl]acetamide. Reaction optimization (e.g., K₂CO₃ in acetonitrile, 60°C) ensures high yield .
- Characterization: Intermediates are confirmed via ¹H/¹³C NMR (e.g., sulfonyl proton signals at δ 7.5–8.0 ppm) and LC-MS for purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
Contradictions often arise from assay variability or impurities. A robust methodology includes:
- Standardized Assays: Use cell lines with validated genetic backgrounds (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound purity .
- Impurity Profiling: Employ HPLC-MS to identify byproducts (e.g., desulfonated derivatives) that may interfere with activity .
- Dose-Response Validation: Compare IC₅₀ values across multiple replicates and orthogonal assays (e.g., SPR vs. enzymatic assays) .
Basic: What spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
Answer:
- X-ray Crystallography: Resolves bond lengths (e.g., S–C bond ~1.76 Å) and torsion angles (e.g., imidazole ring planarity) .
- FT-IR: Confirms sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- NMR: Key signals include the oxolane methylene protons (δ 3.4–4.0 ppm) and imidazole aromatic protons (δ 7.2–7.8 ppm) .
Advanced: How do structural modifications (e.g., substituents on the benzene ring) influence the compound’s pharmacokinetic properties?
Answer:
-
Lipophilicity: Introducing electron-withdrawing groups (e.g., -NO₂) increases logP, enhancing membrane permeability but reducing solubility. Use HPLC logD₇.₄ measurements for quantification .
-
Metabolic Stability: Fluorination at the phenyl ring reduces CYP450-mediated oxidation, as shown in hepatocyte clearance assays (e.g., t₁/₂ increased from 2.1 to 5.3 hours) .
-
SAR Table:
Substituent logP CYP3A4 Inhibition (%) -H 2.8 45 -F 3.1 28 -CF₃ 3.6 62
Basic: What is the environmental stability profile of this compound, and how is it assessed?
Answer:
- Hydrolytic Stability: Incubate in buffers (pH 3–9) at 37°C for 48 hours; monitor degradation via LC-MS. Sulfonamide bonds are stable at pH 7 but hydrolyze under acidic conditions .
- Photodegradation: Expose to UV light (254 nm) in aqueous solutions; quantify half-life using HPLC. Benzenesulfonyl groups show moderate photostability (t₁/₂ = 6.2 hours) .
Advanced: How can in vitro metabolic pathways be systematically mapped for this compound?
Answer:
- Phase I Metabolism: Incubate with liver microsomes (human/rat) and NADPH. Identify hydroxylated metabolites (e.g., oxolane ring oxidation) via UPLC-QTOF-MS .
- Phase II Conjugation: Use recombinant enzymes (e.g., UGT1A1) to assess glucuronidation potential. Trapping agents like alamethicin enhance detection .
- Data Analysis: Apply software (e.g., MetaboLynx) to predict fragmentation patterns and assign structures .
Basic: What are common synthetic impurities, and how are they controlled during scale-up?
Answer:
- Major Impurities:
- Purification: Use preparative HPLC with a C18 column (MeCN/H₂O gradient) or recrystallization from ethanol/water .
Advanced: What computational strategies predict target binding modes and selectivity against off-target proteins?
Answer:
- Docking Studies: Use AutoDock Vina with crystal structures (e.g., PDB 3QKK) to model imidazole-sulfonyl interactions in kinase active sites .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
- Selectivity Screening: Perform pharmacophore modeling against homologous proteins (e.g., compare with EGFR vs. HER2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
